molecular formula C5H7N3 B113242 4-Methylpyridazin-3-amine CAS No. 90568-15-3

4-Methylpyridazin-3-amine

Cat. No. B113242
CAS RN: 90568-15-3
M. Wt: 109.13 g/mol
InChI Key: WDTVJTBXOFGSJT-UHFFFAOYSA-N
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Description

“4-Methylpyridazin-3-amine” is a chemical compound with the molecular formula C5H7N3 . It is a derivative of pyridazine, which is a heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of “4-Methylpyridazin-3-amine” and its derivatives often involves the use of organometallic reagents such as Grignard reagents . A specific example of a synthesis method involves the use of 4-Methyl-3-nitropyridine as a raw material, with methanol as a solvent, and hydrogenation reduction conducted under the action of catalysts .


Molecular Structure Analysis

The molecular structure of “4-Methylpyridazin-3-amine” is characterized by a pyridazine ring with a methyl group at the 4-position and an amine group at the 3-position . The presence of the nitrogen atom in the ring structure allows it to act as a base, accepting a proton .


Chemical Reactions Analysis

Amines, including “4-Methylpyridazin-3-amine”, are known to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . They can also react with acids to form salts soluble in water .


Physical And Chemical Properties Analysis

“4-Methylpyridazin-3-amine” is a solid compound . It has a molecular weight of 109.129 Da . As an amine, it can act as a weak base . Its solubility and other physical properties were not explicitly mentioned in the search results.

Scientific Research Applications

Chemical Synthesis and Functionalization

  • Functionalization via Aminocarbonylation : The functionalization of the pyridazin-3(2H)-one ring, related to 4-Methylpyridazin-3-amine, using palladium-catalyzed aminocarbonylation, highlights the compound's role in forming amides and amination products. This process demonstrates its utility in creating diverse chemical structures (Takács et al., 2012).

  • Formation of Aminopyridazines : A study on the amination of 4-halogenopyridazines with potassium amide in liquid ammonia showed the formation of 4,5-didehydropyridazine as an intermediate, indicating its potential in synthesizing aminopyridazines (Klinge et al., 2010).

Catalysis and Material Synthesis

  • Catalytic Applications : The synthesis of N-substituted nicotinamide related compounds via palladium-catalyzed aminocarbonylation of iodopyrazine, which is closely related to 4-Methylpyridazin-3-amine, showcases its relevance in catalytic processes and the synthesis of biologically significant compounds (Takács et al., 2007).

  • Building Extended π-Systems : Research on the reaction of 3-methylpyridazine (related to 4-Methylpyridazin-3-amine) with aromatic aldehydes for the synthesis of extended π-systems, demonstrates its application in material science and molecular engineering (Vanden Eynde et al., 2001).

Pharmaceutical and Biological Applications

  • Synthesis of Antimicrobial Agents : The synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, incorporating 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, shows the potential of 4-Methylpyridazin-3-amine in creating antimicrobial agents (Bektaş et al., 2007).

  • Formation of 3-Amino Pyridazine Libraries : A study on the preparation of 3-aminopyridazines starting from 4-bromo-pyridazine-3,6-dione, closely related to 4-Methylpyridazin-3-amine, underlines its role in creating libraries of compounds for potential pharmaceutical applications (Schmitt et al., 2006).

Complexation and Coordination Chemistry

  • Complexation with Metal Ions : Research involving the synthesis of monotosylated 4-aminopyridine and its complexation with nickel and iron ions highlights the role of 4-Methylpyridazin-3-amine in coordination chemistry and its potential in developing metal-organic frameworks or catalysts (Orie et al., 2021).

  • Synthesis and Characterization of Zinc Complexes : The synthesis of zinc(II) complexes with 4-Methylpyridine, related to 4-Methylpyridazin-3-amine, and their antibacterial activity, exemplifies its application in the synthesis of new metal complexes with potential biomedical applications (Zamani et al., 2014).

Safety And Hazards

The safety data sheet for “4-Methylpyridazin-3-amine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While the future directions for “4-Methylpyridazin-3-amine” specifically are not mentioned in the search results, pyridazine derivatives, in general, have been gaining interest due to their potential applications in medicinal chemistry . They are being explored for their anti-inflammatory, antioxidant, antibacterial, antiviral, antifungal, and antituberculosis properties .

properties

IUPAC Name

4-methylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-2-3-7-8-5(4)6/h2-3H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTVJTBXOFGSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547971
Record name 4-Methylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpyridazin-3-amine

CAS RN

90568-15-3
Record name 4-Methylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
SL Wagner, KD Rynearson, SK Duddy, C Zhang… - Journal of pharmacology …, 2017 - ASPET
… The novel GSM (S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine (BPN-15606) was synthesized at Albany Molecular …
Number of citations: 39 jpet.aspetjournals.org
J Wlochal, A Bailey - Tetrahedron Letters, 2015 - Elsevier
Substituted pyridazine-3,6-diamines are attractive but poorly precedented scaffolds in medicinal chemistry and are challenging targets in terms of synthetic tractability. In the following …
Number of citations: 7 www.sciencedirect.com
ST Rajan, S Eswaraiah, VT Mathad, S Praveen - 2022 - tdcommons.org
… solid, washed with ethyl acetate, distilled off the solvent completely and further 25 slurried the obtained compound in n-heptane to get a mixture of 6-chloro-4methylpyridazin-3-amine …
Number of citations: 0 www.tdcommons.org
H Ratni, M Ebeling, J Baird, S Bendels, J Bylund… - 2018 - ACS Publications
… , the reaction was poured on CH 2 Cl 2 , and the organic phase was separated, dried over Na 2 SO 4 , concentrated under vacuum to give 22.4 g of 6-chloro-4-methylpyridazin-3-amine …
Number of citations: 403 pubs.acs.org
NS El-Sayed, YW Nam, PA Egorova… - Journal of medicinal …, 2021 - ACS Publications
A series of modified N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) analogues were synthesized by replacing the cyclohexane moiety with different 4…
Number of citations: 10 pubs.acs.org
T Kodama, I Sasaki, H Sugimura - The Journal of Organic …, 2021 - ACS Publications
… Herein, we describe our results in developing a strategy for the synthesis of 6-aryl-4-methylpyridazin-3-amine derivatives via the aza-Diels–Alder reaction of 6-aryl-1,2,3-triazin-4-…
Number of citations: 12 pubs.acs.org
KD Rynearson, M Ponnusamy, O Prikhodko… - Journal of Experimental …, 2021 - rupress.org
A potent γ-secretase modulator (GSM) has been developed to circumvent problems associated with γ-secretase inhibitors (GSIs) and to potentially enable use in primary prevention of …
Number of citations: 40 rupress.org
SL WAGNER, WC MOBLEY, RE TANZI, G JOHNSON… - ic.gc.ca
Provided herein are compounds and methods for treating a disorder associated with aberrant A3 peptide levels, including Alzheimer's disease. Provided herein are compositions and …
Number of citations: 2 www.ic.gc.ca
XQ Chen, M Sawa, A Becker… - Annals of …, 2023 - Wiley Online Library
… The GSM (S)-N-(1-(3,5-difluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1Himidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine (UCSD-776890; compound 2) was synthesized at …
Number of citations: 2 onlinelibrary.wiley.com
AB Caldwell, Q Liu, C Zhang, GP Schroth… - Alzheimer's & …, 2022 - Wiley Online Library
… The novel GSM BPN-15606, (S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)yridine-2-yl)-4-methylpyridazin-3-amine, was prepared at Albany Molecular …

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